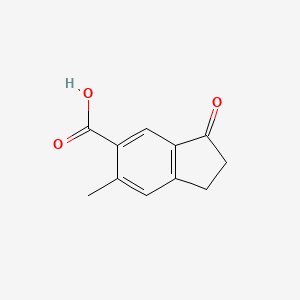
6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. This compound features a unique structure with a methyl group at the 6th position, a keto group at the 3rd position, and a carboxylic acid group at the 5th position on the indene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene ring system.
Functional Group Introduction:
Oxidation: The keto group at the 3rd position can be introduced via oxidation of the corresponding alcohol using oxidizing agents like chromium trioxide or potassium permanganate.
Carboxylation: The carboxylic acid group at the 5th position can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the indene derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving automated control systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products include alcohols or hydrocarbons.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives, alkylated compounds, or amine-substituted products.
科学研究应用
6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.
相似化合物的比较
Similar Compounds
6-Methyl-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid: Unique due to its specific functional groups and positions.
6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid: Similar structure but with a bromine atom instead of a methyl group.
5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid: Contains a chlorine atom and a hydroxyl group, differing in functional groups and positions.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
6-methyl-3-oxo-1,2-dihydroindene-5-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c1-6-4-7-2-3-10(12)9(7)5-8(6)11(13)14/h4-5H,2-3H2,1H3,(H,13,14) |
InChI 键 |
ZGIKACVAUZUTCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C(=O)O)C(=O)CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


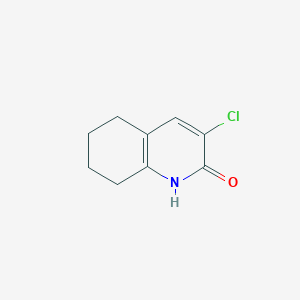

![4-Ethylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11907292.png)
![Methyl 6-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B11907293.png)
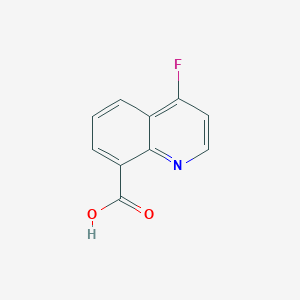
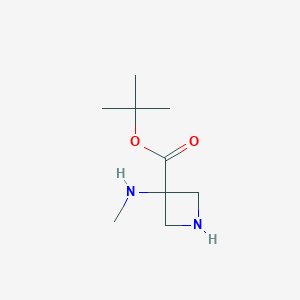
![3-(Hydroxymethyl)-2-methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B11907314.png)

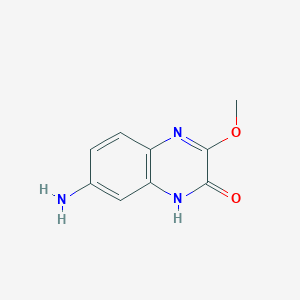


![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907338.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11907345.png)

